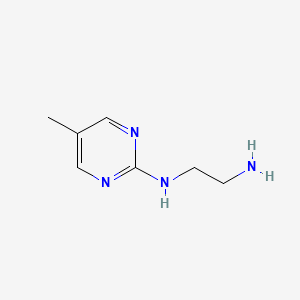

N-(2-Aminoethyl)-5-methylpyrimidin-2-amine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H12N4 |

|---|---|

Molekulargewicht |

152.20 g/mol |

IUPAC-Name |

N'-(5-methylpyrimidin-2-yl)ethane-1,2-diamine |

InChI |

InChI=1S/C7H12N4/c1-6-4-10-7(11-5-6)9-3-2-8/h4-5H,2-3,8H2,1H3,(H,9,10,11) |

InChI-Schlüssel |

AFZLHCQCRRDRTF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CN=C(N=C1)NCCN |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Strategies for N 2 Aminoethyl 5 Methylpyrimidin 2 Amine and Its Derivatives

Direct Synthetic Routes to Substituted Pyrimidin-2-amines

The direct formation of the substituted pyrimidin-2-amine core is a cornerstone of synthetic strategies targeting N-(2-Aminoethyl)-5-methylpyrimidin-2-amine. These approaches assemble the desired heterocyclic system in a convergent manner, often establishing the key substituents in the process.

Nucleophilic Aromatic Substitution Approaches on Halogenated Pyrimidines

A prevalent and versatile method for the synthesis of 2-aminopyrimidine (B69317) derivatives is through the nucleophilic aromatic substitution (SNAr) of a suitable halogenated pyrimidine (B1678525) precursor. The pyrimidine ring, being electron-deficient, is amenable to attack by nucleophiles, particularly when activated by electron-withdrawing groups or at specific positions. In the context of synthesizing the target compound, this typically involves the reaction of a 2-halo-5-methylpyrimidine with an appropriate amine.

The most common precursor for this reaction is 2-chloro-5-methylpyrimidine (B1361109). nih.gov The chlorine atom at the C2 position is susceptible to displacement by a primary amine. To introduce the N-(2-aminoethyl) moiety, ethylenediamine (B42938) or a protected equivalent can be employed as the nucleophile. The reaction is typically carried out in a suitable solvent and may be facilitated by the use of a base to neutralize the hydrogen halide formed during the reaction. Microwave-assisted conditions have also been shown to accelerate these types of substitution reactions. researchgate.net

A key consideration in this approach is the potential for disubstitution when using ethylenediamine, where both amino groups can react with the halogenated pyrimidine. To circumvent this, a protected form of ethylenediamine, such as N-Boc-ethylenediamine, can be utilized. Following the substitution reaction, the protecting group is removed under acidic conditions to yield the desired primary amine on the side chain.

Table 1: Nucleophilic Aromatic Substitution for 2-Aminopyrimidine Synthesis

| Halogenated Pyrimidine | Nucleophile | Typical Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Chloro-5-methylpyrimidine | Ethylenediamine | Solvent (e.g., EtOH, DMF), Base (e.g., Et3N, K2CO3), Heat | This compound | researchgate.net |

| 2-Chloro-5-methylpyrimidine | N-Boc-ethylenediamine | Solvent (e.g., CH3CN), Base (e.g., DIPEA), Heat | N-Boc-N'-(5-methylpyrimidin-2-yl)ethane-1,2-diamine | General methodology |

| 2-Bromo-5-methylpyrimidine | Ethylenediamine | Similar conditions to chloro-analog, may require catalyst | This compound | General methodology |

Condensation Reactions and Cyclization Strategies for Pyrimidine Ring Formation

An alternative and fundamental approach to constructing the pyrimidine ring involves the condensation of a three-carbon unit with a guanidine (B92328) derivative. This method, often referred to as the Pinner synthesis or related variations, is a powerful tool for creating a wide array of substituted pyrimidines. nih.gov

To synthesize 5-methylpyrimidin-2-amine (B1316505), the precursor to the target molecule, a suitable 1,3-dicarbonyl compound or its equivalent bearing a methyl group is required. A potential starting material is 2-methyl-1,3-propanedialdehyde or a more stable synthetic equivalent. The condensation with guanidine, typically in the presence of a base, leads to the formation of the pyrimidine ring through a cyclization and dehydration sequence.

The general principle involves the reaction of a compound containing an N-C-N fragment (like guanidine) with a C-C-C fragment (a 1,3-bielectrophile). nih.gov Variations of this strategy can employ different starting materials that generate the required fragments in situ.

Table 2: Pyrimidine Ring Formation via Condensation and Cyclization

| N-C-N Fragment Source | C-C-C Fragment Source | Typical Reaction Conditions | Intermediate Product | Reference |

|---|---|---|---|---|

| Guanidine hydrochloride | 2-methylmalondialdehyde | Basic conditions (e.g., NaOEt in EtOH), Reflux | 5-Methylpyrimidin-2-amine | nih.gov |

| Guanidine derivative | 1,1,3,3-Tetramethoxy-2-methylpropane | Acidic hydrolysis followed by condensation with guanidine | 5-Methylpyrimidin-2-amine | General methodology |

Functionalization of Precursor Pyrimidine Scaffolds

Once a suitable 5-methylpyrimidin-2-amine scaffold is obtained, the focus shifts to the introduction of the N-(2-aminoethyl) side chain and any further desired modifications to the pyrimidine ring.

Introduction of the N-(2-Aminoethyl) Side Chain via Amidation or Alkylation

With 5-methylpyrimidin-2-amine in hand, the N-(2-aminoethyl) side chain can be introduced through several functionalization reactions.

Alkylation: Direct alkylation of the 2-amino group of 5-methylpyrimidin-2-amine with a 2-haloethylamine (e.g., 2-chloroethylamine (B1212225) or 2-bromoethylamine) is a straightforward approach. This reaction is typically performed in the presence of a base to scavenge the hydrohalic acid byproduct. However, careful control of reaction conditions is necessary to avoid over-alkylation. An alternative alkylating agent that can be considered is aziridine, which can undergo ring-opening upon reaction with the aminopyrimidine. nih.govnih.gov

Reductive Amination: A two-step sequence involving initial acylation followed by reduction offers a more controlled method. For instance, 5-methylpyrimidin-2-amine can be acylated with a protected amino acid, such as Boc-glycine, followed by reduction of the amide carbonyl to an amine. Alternatively, reductive amination of an aldehyde-containing pyrimidine with an amine can be employed.

Amidation followed by Reduction: Another strategy involves the amidation of 5-methylpyrimidin-2-amine with a suitable carboxylic acid derivative, such as 2-azidoacetic acid. The resulting amide can then be reduced, with the azide (B81097) group being converted to an amine, to yield the final product.

Table 3: Introduction of the N-(2-Aminoethyl) Side Chain

| Method | Reagents | Typical Reaction Conditions | Key Intermediate/Product | Reference |

|---|---|---|---|---|

| Direct Alkylation | 5-methylpyrimidin-2-amine, 2-chloroethylamine hydrochloride | Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, CH3CN) | This compound | General methodology |

| Alkylation with Aziridine | 5-methylpyrimidin-2-amine, Aziridine | Lewis acid catalyst (e.g., BF3·OEt2), Solvent (e.g., THF) | This compound | nih.govnih.gov |

Targeted Modifications at the Pyrimidine Ring (C2, C4, C5 positions)

Further diversification of the this compound scaffold can be achieved by introducing substituents at various positions on the pyrimidine ring.

C5 Position: The C5 position of the pyrimidine ring is often susceptible to electrophilic substitution, especially when activated by electron-donating groups like the 2-amino group. Halogenation, such as bromination or chlorination, can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). nih.govdigitellinc.com The resulting 5-halopyrimidine can then serve as a handle for further functionalization through cross-coupling reactions.

C4 and C6 Positions: If the pyrimidine ring is constructed from precursors that allow for substituents at the C4 and C6 positions, a wide range of derivatives can be accessed. For instance, using a substituted 1,3-diketone in the condensation reaction with guanidine can introduce alkyl or aryl groups at these positions. Nucleophilic substitution on 4- or 6-halopyrimidines is also a common strategy.

C2 Position: Modifications at the C2 position, which already bears the amino group, are less common but can be achieved through specific synthetic routes. For example, starting with a 2-thiopyrimidine allows for a different set of chemical transformations.

Catalytic Methods in this compound Synthesis

Modern synthetic organic chemistry increasingly relies on catalytic methods to improve reaction efficiency, selectivity, and sustainability. The synthesis of this compound and its derivatives can benefit significantly from the application of various catalytic systems.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysts are extensively used for C-N bond formation through reactions like the Buchwald-Hartwig amination. mdpi.com This method can be applied to the synthesis of the target molecule by coupling a 2-halopyrimidine with ethylenediamine or a protected version thereof. Palladium catalysts, in conjunction with specific phosphine (B1218219) ligands, can facilitate this transformation under milder conditions and with a broader substrate scope compared to traditional nucleophilic substitution.

Copper-Catalyzed Amination: Copper-catalyzed amination reactions, often referred to as Ullmann-type couplings, provide an alternative to palladium-based methods. scispace.com These reactions can be particularly useful for the amination of heteroaryl halides and are often more cost-effective. The reaction of 2-chloro-5-methylpyrimidine with ethylenediamine in the presence of a copper catalyst and a suitable ligand can afford the desired product.

Other Catalytic Transformations: Catalysis can also play a role in the functionalization of the pyrimidine ring. For instance, palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings can be used to introduce carbon-based substituents at halogenated positions of the pyrimidine ring. Furthermore, C-H activation/functionalization is an emerging area that could provide novel routes for the direct modification of the pyrimidine core, potentially reducing the need for pre-functionalized starting materials. mdpi.com

Table 4: Catalytic Methods in Synthesis

| Catalytic Method | Catalyst/Ligand System | Application in Synthesis | Reference |

|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(OAc)2, BINAP or other phosphine ligands | Coupling of 2-halo-5-methylpyrimidine with ethylenediamine | mdpi.com |

| Ullmann Condensation | CuI, L-proline or other ligands | Coupling of 2-halo-5-methylpyrimidine with ethylenediamine | scispace.com |

| Suzuki Coupling | Pd(PPh3)4, base | Functionalization of 5-halo-N-(2-aminoethyl)pyrimidin-2-amine | General methodology |

Palladium-Catalyzed Amination Reactions

Palladium-catalyzed amination, particularly the Buchwald-Hartwig amination, stands as a powerful and versatile method for the synthesis of N-aryl and N-alkyl pyrimidin-2-amines. researchgate.netnih.govnih.gov This reaction typically involves the coupling of a pyrimidine halide (e.g., 2-chloro-5-methylpyrimidine) with an amine (in this case, ethylenediamine or a protected equivalent) in the presence of a palladium catalyst, a suitable ligand, and a base. nih.gov

The general applicability of the Buchwald-Hartwig amination for producing N-arylpyrimidin-2-amines has been demonstrated, achieving moderate to good yields (27% to 82%). nih.govnih.gov The reaction conditions are typically conducted in a solvent like toluene (B28343) under a nitrogen atmosphere. nih.gov Key components of this catalytic system include a palladium precursor, such as dichlorobis(triphenylphosphine)palladium(II), and a phosphine ligand, like Xantphos. nih.govnih.gov The choice of ligand is crucial as it influences the efficiency of the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed to facilitate the reductive elimination step and prevent catalyst deactivation, which can be a concern with nitrogen-containing heterocycles like pyrimidines. ccspublishing.org.cn

For the synthesis of this compound, a plausible pathway would involve the reaction of 2-chloro-5-methylpyrimidine with a mono-protected ethylenediamine, such as N-Boc-ethylenediamine. The protecting group is essential to prevent double amination of the pyrimidine ring. Subsequent deprotection of the Boc group would then yield the desired product.

Table 1: Representative Conditions for Palladium-Catalyzed Amination of 2-Chloropyrimidines

| Catalyst Precursor | Ligand | Base | Solvent | Temperature | Yield Range |

| Pd₂(dba)₃ | X-Phos | K₂CO₃ | n-BuOH | 85 °C | Moderate to Excellent |

| PdCl₂(PPh₃)₂ | Xantphos | NaOtBu | Toluene | Reflux | 27-82% |

This table presents generalized conditions based on literature for similar compounds. nih.govnih.gov

Other Transition Metal-Mediated Transformations

While palladium catalysis is prevalent, other transition metals have also been explored for the synthesis of 2-aminopyrimidines. Copper-catalyzed and iron-catalyzed reactions represent alternative strategies that can offer different reactivity profiles and may be more cost-effective.

Copper(II)-catalyzed reactions have been reported for the synthesis of 2-aminopyrimidines. researchgate.net These methods can provide an alternative to palladium-catalyzed processes. Iron, being an earth-abundant and less toxic metal, is an attractive option for developing more sustainable synthetic methods. Iron-catalyzed [2+2+2] cycloaddition reactions of alkynenitriles and cyanamides have been shown to produce 2-aminopyrimidines. nih.gov This approach constructs the pyrimidine ring itself, incorporating the amino group in the process. While this specific cycloaddition might not be the most direct route to this compound, it highlights the potential of iron catalysis in pyrimidine synthesis.

Due to the ability of N-aryl-2-aminopyridines and related compounds to form stable complexes with various metals, a range of transition metal catalysts including rhodium, iridium, ruthenium, and cobalt have been investigated for transformations of these structures. researchgate.netrsc.org These catalysts are often employed for C-H functionalization and cyclization reactions, indicating the broad scope of transition metals in modifying amino-heterocyclic compounds.

Green Chemistry Principles in Synthetic Pathway Design

The application of green chemistry principles to the synthesis of pyrimidine derivatives is an area of growing importance, aiming to reduce the environmental impact of chemical processes. rasayanjournal.co.inpowertechjournal.com Traditional methods for pyrimidine synthesis often utilize hazardous solvents and toxic reagents. rasayanjournal.co.in In contrast, green chemistry approaches focus on the use of safer solvents, catalysts, and energy-efficient reaction conditions. rasayanjournal.co.innih.govbenthamdirect.com

For the synthesis of this compound, several green chemistry strategies can be envisioned. The use of catalytic methods, such as the palladium-catalyzed amination discussed above, is inherently greener than stoichiometric reactions as it reduces waste. rasayanjournal.co.in Further improvements can be made by employing heterogeneous catalysts that can be easily recovered and reused. powertechjournal.com

Microwave-assisted synthesis is another green technique that can significantly shorten reaction times and often leads to higher yields and purer products. rasayanjournal.co.inpowertechjournal.com This method has been successfully applied to the synthesis of various pyrimidine derivatives. powertechjournal.com Solvent selection is also a critical aspect of green chemistry. The replacement of hazardous solvents with greener alternatives like water, ethanol, or ionic liquids, or even performing reactions under solvent-free conditions, can drastically reduce the environmental footprint of a synthesis. rasayanjournal.co.innih.gov Multicomponent reactions, where three or more reactants are combined in a single step to form the final product, are highly atom-economical and align well with green chemistry principles. rasayanjournal.co.in

Table 2: Application of Green Chemistry Principles to Pyrimidine Synthesis

| Green Chemistry Principle | Application in Pyrimidine Synthesis | Potential Benefit |

| Use of Catalysts | Transition metal catalysis, biocatalysis | Higher efficiency, reduced waste |

| Safer Solvents | Use of water, ethanol, ionic liquids, or solvent-free conditions | Reduced toxicity and environmental impact |

| Energy Efficiency | Microwave-assisted synthesis, ultrasound irradiation | Shorter reaction times, lower energy consumption |

| Atom Economy | Multicomponent reactions | Reduced byproducts, increased efficiency |

By integrating these principles into the synthetic design for this compound, it is possible to develop more sustainable and environmentally responsible manufacturing processes.

Advanced Spectroscopic and Structural Characterization of N 2 Aminoethyl 5 Methylpyrimidin 2 Amine

Vibrational Spectroscopy Applications

Vibrational spectroscopy provides profound insights into the molecular structure of a compound by probing the vibrations of its chemical bonds. For N-(2-Aminoethyl)-5-methylpyrimidin-2-amine, both Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy are employed to obtain a complete vibrational profile.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups. Due to the lack of a publicly available experimental FT-IR spectrum for this compound, the expected characteristic absorption bands are inferred from the analysis of structurally related compounds, such as 2-amino-5-methylpyridine (B29535) and other aminoethyl derivatives. researchgate.netresearchgate.net

Key expected vibrational modes for this compound would include:

N-H Stretching: The primary and secondary amine groups (–NH2 and –NH–) are expected to exhibit characteristic stretching vibrations in the region of 3300–3500 cm⁻¹. These bands are often broad due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations from the pyrimidine (B1678525) ring are anticipated to appear around 3000–3100 cm⁻¹. Aliphatic C-H stretching from the ethyl and methyl groups will likely be observed in the 2850–2960 cm⁻¹ range.

C=N and C=C Stretching: The stretching vibrations of the pyrimidine ring, involving C=N and C=C bonds, are expected to produce a series of bands in the 1400–1600 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine (–NH2) typically appears around 1600 cm⁻¹.

C-N Stretching: The stretching vibrations for the C-N bonds of the amino groups are expected in the 1200–1350 cm⁻¹ range.

Interactive Table: Expected FT-IR Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretching | 3300-3500 | -NH₂, -NH- |

| Aromatic C-H Stretching | 3000-3100 | Pyrimidine Ring |

| Aliphatic C-H Stretching | 2850-2960 | -CH₂-, -CH₃ |

| C=N, C=C Stretching | 1400-1600 | Pyrimidine Ring |

| N-H Bending | ~1600 | -NH₂ |

| C-N Stretching | 1200-1350 | Amino Groups |

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. An analysis of the FT-Raman spectrum of the closely related 2-amino-5-methylpyridine provides a basis for predicting the Raman shifts for this compound. researchgate.netchemicalbook.com

The key expected Raman signals would be:

Ring Breathing Modes: The pyrimidine ring is expected to show a strong, characteristic ring breathing vibration.

C-H Bending: Both in-plane and out-of-plane C-H bending vibrations of the pyrimidine ring will be present.

Methyl Group Vibrations: Symmetric and asymmetric deformations of the methyl group should be observable.

Skeletal Vibrations: The carbon skeleton of the ethyl chain will also contribute to the Raman spectrum.

Interactive Table: Predicted FT-Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Structural Unit |

| Ring Breathing | Strong, characteristic peak | Pyrimidine Ring |

| Aromatic C-H Bending | Multiple bands | Pyrimidine Ring |

| Methyl Group Deformation | Characteristic shifts | -CH₃ |

| Skeletal C-C Vibrations | Various shifts | Ethyl Chain |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Probing

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule.

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR spectroscopy reveals the carbon framework of the molecule. Based on the known spectra of 2-amino-5-methylpyridine and general principles of NMR, the following chemical shifts can be predicted for this compound. chemicalbook.comchemicalbook.com

¹H NMR:

The protons on the pyrimidine ring are expected to appear in the aromatic region (typically δ 6.0-8.5 ppm).

The methyl protons (–CH₃) attached to the pyrimidine ring would likely resonate as a singlet around δ 2.1-2.4 ppm.

The methylene (B1212753) protons (–CH₂–) of the ethylenediamine (B42938) moiety will appear as two distinct multiplets, likely in the δ 2.5-3.5 ppm range.

The amine protons (–NH₂ and –NH–) will show broad signals whose chemical shifts are dependent on solvent and concentration.

¹³C NMR:

The carbon atoms of the pyrimidine ring are expected to have signals in the downfield region of the spectrum (δ 110-165 ppm).

The methyl carbon (–CH₃) would appear at a higher field, around δ 15-25 ppm.

The methylene carbons (–CH₂–) of the ethylenediamine chain are expected to resonate in the δ 35-50 ppm range.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrimidine-H | 6.0 - 8.5 | - |

| Pyrimidine-C | - | 110 - 165 |

| -CH₃ (on ring) | ~2.1 - 2.4 (singlet) | ~15 - 25 |

| -CH₂-NH- | ~3.0 - 3.5 (multiplet) | ~40 - 50 |

| -CH₂-NH₂ | ~2.5 - 3.0 (multiplet) | ~35 - 45 |

| -NH, -NH₂ | Broad, variable | - |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, a cross-peak would be expected between the two methylene groups of the ethylenediamine chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton and carbon atoms. It would be used to definitively assign the carbon signals based on the assignments of their attached protons. For example, the singlet from the methyl protons would correlate with the methyl carbon signal.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, including UV-Visible absorption and fluorescence, provides information about the electronic transitions within a molecule. The photophysical properties of aminopyrimidine derivatives have been a subject of interest. nih.govurfu.ru

UV-Visible Absorption: this compound is expected to exhibit absorption bands in the ultraviolet region, characteristic of π → π* and n → π* transitions within the pyrimidine ring. The exact position of the absorption maxima (λ_max) would be influenced by the solvent polarity.

Fluorescence Emission: Many aminopyrimidine derivatives are known to be fluorescent. nih.gov Upon excitation at an appropriate wavelength (near its absorption maximum), this compound would likely exhibit fluorescence emission at a longer wavelength (a phenomenon known as the Stokes shift). The fluorescence intensity and the position of the emission maximum are also typically sensitive to the solvent environment, with polar protic solvents often enhancing fluorescence intensity due to hydrogen bonding. nih.gov For instance, similar 2-alkylaminopyrimidines show emission maxima in the range of 375-405 nm. nih.gov

Interactive Table: Summary of Spectroscopic Techniques and Insights

| Technique | Information Obtained |

| FT-IR | Identification of functional groups and characteristic bond vibrations. |

| FT-Raman | Complementary vibrational data, especially for symmetric and non-polar bonds. |

| ¹H NMR | Information on the chemical environment and connectivity of protons. |

| ¹³C NMR | Elucidation of the carbon skeleton of the molecule. |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of NMR signals and confirmation of molecular connectivity. |

| UV-Visible Spectroscopy | Information on electronic transitions within the molecule. |

| Fluorescence Spectroscopy | Characterization of the molecule's emissive properties upon electronic excitation. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. For organic compounds like this compound, which contain chromophores—specifically the substituted pyrimidine ring—absorption of UV or visible radiation promotes valence electrons from a ground state to a higher energy excited state. shu.ac.uk

The electronic spectrum of this compound is expected to be characterized by transitions involving π, n (non-bonding), and σ electrons. elte.hu The most significant of these for UV-Vis analysis are the π → π* and n → π* transitions associated with the pyrimidine ring and its amino substituents. shu.ac.uk

π → π Transitions:* These high-energy transitions occur in unsaturated systems, such as the C=C and C=N bonds of the pyrimidine ring. They are typically characterized by high molar absorptivity (ε) values and appear at shorter wavelengths. shu.ac.ukuzh.ch

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the lone pairs on the nitrogen atoms) to an antibonding π* orbital. They are of lower energy, thus appearing at longer wavelengths, and typically have a much lower molar absorptivity compared to π → π* transitions. uzh.ch

The absorption maxima are influenced by the solvent environment. Polar solvents can lead to shifts in the absorption bands; for instance, n → π* transitions often experience a hypsochromic (blue) shift in polar solvents due to the stabilization of the non-bonding orbital. tanta.edu.eg While specific experimental data for this compound is not extensively published, the expected absorption characteristics can be inferred from related 2-aminopyrimidine (B69317) derivatives.

Table 1: Representative Electronic Transitions for 2-Aminopyrimidine Chromophores

| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε) | Associated Orbitals |

|---|---|---|---|

| π → π* | 200 - 270 | High (1,000 - 10,000 L mol⁻¹ cm⁻¹) | π bonding to π* antibonding |

Note: This table represents typical values for the 2-aminopyrimidine chromophore and serves as an illustrative guide.

Investigation of Photophysical Properties and Fluorescence Characteristics

Many pyrimidine derivatives are known to exhibit fluorescence, a photoluminescent process where a molecule absorbs a photon, reaching an excited electronic state, and then emits a photon upon returning to the ground state. The study of these properties provides insight into the behavior of the molecule's excited states.

For this compound, fluorescence is anticipated due to its structural similarity to other fluorescent 2-alkylaminopyrimidines. nih.gov Research on analogous compounds has demonstrated that while 2-chloropyrimidine (B141910) is non-fluorescent, its reaction with aliphatic amines yields fluorescent products. nih.gov The fluorescence intensity and the emission wavelength are highly dependent on the molecular structure and the solvent environment. researchgate.net

Studies on 2-N-methylaminopyrimidine and 2-N-ethylaminopyrimidine show that fluorescence intensity is significantly enhanced in polar protic solvents like methanol (B129727) and ethanol, likely due to hydrogen bonding effects. nih.gov In contrast, the intensity decreases markedly in non-polar solvents. This solvatochromic behavior, where the emission color and intensity change with solvent polarity, is a key characteristic of such fluorophores. nih.gov The electron-donating or electron-withdrawing nature of substituents on the pyrimidine ring can also tune the photophysical properties, affecting absorption and emission behaviors. rsc.org

Table 2: Representative Fluorescence Characteristics of 2-Alkylaminopyrimidines in Various Solvents

| Compound | Solvent | Excitation λ (nm) | Emission λ (nm) | Relative Intensity |

|---|---|---|---|---|

| 2-N-Methylaminopyrimidine | Methanol | 282 | 377 | High |

| 2-N-Ethylaminopyrimidine | Methanol | 286 | 375 | High |

Source: Data derived from studies on analogous compounds to illustrate expected properties. nih.gov

X-ray Crystallography for Definitive Solid-State Structural Determination

Single-Crystal X-ray Diffraction Analysis of this compound and its Salts

While a crystal structure for the free base of this compound is not publicly documented, analysis of its salts is a common and effective strategy. Aminopyrimidines readily form crystalline salts with various acids, and the resulting structures provide definitive proof of molecular connectivity and conformation. rsc.orgnih.gov

The analysis of a single crystal of a salt of this compound would yield a detailed crystallographic dataset. This includes the unit cell dimensions (a, b, c, α, β, γ), the space group (which describes the symmetry of the crystal), and the precise coordinates of each atom in the asymmetric unit. Such data allows for the complete elucidation of the molecular structure. asianpubs.orgmdpi.com For example, in related 2,4-diaminopyrimidine (B92962) salts, the pyrimidine ring is often protonated, and the crystal structure is stabilized by interactions between the cation and the acid's anion. mdpi.com

Table 3: Illustrative Crystallographic Data for a Hypothetical Aminopyrimidine Salt

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₇H₁₃N₄⁺ · C₄H₅O₄⁻ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.51 |

| b (Å) | 10.23 |

| c (Å) | 15.45 |

| β (°) | 98.7 |

| Volume (ų) | 1327 |

Note: This table contains representative data based on published structures of similar aminopyrimidine salts and is for illustrative purposes only. rsc.orgmdpi.com

Detailed Examination of Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. mdpi.com A detailed examination of the crystal structure of this compound or its salts would reveal the specific forces that dictate its supramolecular assembly.

For aminopyrimidine-containing structures, hydrogen bonding is typically the dominant interaction. nih.gov The primary and secondary amine groups of the N-(2-aminoethyl) side chain, as well as the pyrimidine ring nitrogens, can act as both hydrogen bond donors and acceptors. Common motifs include:

N−H···N Hydrogen Bonds: Linking aminopyrimidine moieties to form dimers or chains. mdpi.com

N−H···O Hydrogen Bonds: In the case of salts with carboxylates or other oxygen-containing anions, strong charge-assisted hydrogen bonds are formed between the protonated pyrimidine cation and the anion. rsc.orgnih.gov

These interactions often lead to the formation of recognizable patterns or synthons, such as the 2-aminopyridinium–carboxylate heterosynthon. nih.gov The combination of these strong interactions, along with weaker forces like C−H···O or π-based interactions, results in a stable, three-dimensional crystal lattice. mdpi.com The analysis of these packing motifs is crucial for understanding the physical properties of the solid material.

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) for Decomposition Behavior

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. wikipedia.org This technique is used to determine the thermal stability of a material and to study its decomposition profile.

For this compound, a TGA experiment would involve heating a small sample at a constant rate and recording the resulting mass loss. The resulting TGA curve provides information on the onset temperature of decomposition, the temperature ranges of different decomposition steps, and the mass of any residual material. researchgate.net

Studies on various pyrimidine derivatives show that their thermal stability and decomposition mechanisms are highly dependent on their specific structure and substituents. researchgate.netmdpi.com Decomposition may occur in a single step or in multiple, distinct stages. researchgate.netnih.gov The analysis of the derivative of the TGA curve (DTG curve) helps to identify the temperature at which the rate of mass loss is maximal for each step.

Table 4: Representative TGA Decomposition Data for Pyrimidine Derivatives

| Compound Series | Decomposition Steps | Temperature Range (°C) | % Weight Loss |

|---|---|---|---|

| Substituted Pyrimidine A | 1 | 210 - 405 | ~65% |

Source: Data is generalized from studies on various pyrimidine derivatives to illustrate potential decomposition behavior. researchgate.netresearchgate.net

Computational Chemistry and Theoretical Investigations of N 2 Aminoethyl 5 Methylpyrimidin 2 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in understanding the electronic structure and geometric properties of molecules. These theoretical methods provide insights into the stability, reactivity, and vibrational characteristics of chemical compounds.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a widely employed computational method to investigate the electronic structure of many-body systems. For pyrimidine (B1678525) derivatives, DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, have proven effective in predicting molecular geometries and vibrational frequencies.

Geometry optimization is a crucial first step in which the molecule's lowest energy conformation is determined. For a molecule like N-(2-Aminoethyl)-5-methylpyrimidin-2-amine, this would involve finding the most stable arrangement of its pyrimidine ring, methyl group, and the aminoethyl side chain. The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations not only confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also provide theoretical vibrational spectra (Infrared and Raman). These theoretical spectra are invaluable for the interpretation and assignment of experimental spectroscopic data. For pyrimidine derivatives, characteristic vibrational modes include C-H stretching, N-H stretching, C=N stretching of the pyrimidine ring, and various bending and deformation modes.

Selection and Performance Evaluation of Basis Sets and Functionals

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The B3LYP functional is a popular choice for organic molecules as it provides a good balance between computational cost and accuracy.

The basis set is a set of mathematical functions used to build the molecular orbitals. For pyrimidine derivatives, Pople-style basis sets such as 6-31G(d,p) or 6-311++G(d,p) are commonly used. The inclusion of polarization functions (d,p) and diffuse functions (++) is important for accurately describing the electronic distribution, especially in molecules with heteroatoms and potential for hydrogen bonding, such as this compound. The performance of a chosen functional and basis set is typically evaluated by comparing the calculated geometric parameters and vibrational frequencies with available experimental data for similar compounds.

Molecular Orbital and Charge Transfer Analyses

Molecular orbital and charge transfer analyses provide deeper insights into the chemical reactivity, stability, and electronic properties of a molecule.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential, and a higher HOMO energy suggests a greater ability to donate electrons. The energy of the LUMO is related to the electron affinity, and a lower LUMO energy indicates a greater ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial parameter for determining molecular stability and reactivity. A smaller energy gap generally implies higher reactivity and lower stability.

For a substituted pyrimidine like this compound, the HOMO is often localized on the electron-rich pyrimidine ring and the amino groups, while the LUMO may be distributed over the pyrimidine ring.

Table 1: Representative Frontier Molecular Orbital Data for a Pyrimidine Derivative

| Parameter | Value (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a powerful tool for studying charge transfer, conjugative interactions, and hyperconjugative interactions within a molecule. It provides a description of the Lewis-like chemical bonding structure.

Electrostatic Potential (ESP) Mapping and Charge Distribution

The Molecular Electrostatic Potential (ESP) map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface and is color-coded to indicate regions of different electrostatic potential.

Red regions in an ESP map indicate negative electrostatic potential and are associated with electron-rich areas, which are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential and correspond to electron-poor areas, which are prone to nucleophilic attack. For this compound, the ESP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the amino groups due to their lone pairs of electrons. Positive potential would be expected around the hydrogen atoms. This information is valuable for predicting intermolecular interactions and the sites of chemical reactions.

Molecular Simulation and Modeling Techniques

Molecular simulation and modeling are indispensable for understanding the dynamic behavior of molecules and their interactions with biological targets. These techniques allow researchers to visualize and analyze molecular processes that are often difficult to observe experimentally.

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the conformational flexibility of a molecule and its behavior in a solvent environment. mdpi.com

For this compound, MD simulations can elucidate the range of accessible conformations in aqueous solution. The flexibility of the ethylamine (B1201723) side chain is of particular interest, as its orientation relative to the 5-methylpyrimidine (B16526) ring can significantly influence the molecule's properties and interactions. Simulations are typically performed using force fields such as the General Amber Force Field (GAFF), which is parameterized for drug-like organic molecules. irbbarcelona.org

Key insights from MD simulations would include:

Conformational Analysis: Characterization of the most stable rotamers around the C-C and C-N bonds of the ethylamine side chain.

Solvation Structure: Analysis of the hydrogen bonding network between the amine groups of the molecule and surrounding water molecules.

Dynamic Properties: Calculation of properties such as the root-mean-square deviation (RMSD) and radius of gyration to quantify the molecule's structural stability and compactness over the simulation time. mdpi.com

Table 1: Representative Parameters for a Molecular Dynamics Simulation of this compound

| Parameter | Typical Value/Method | Purpose |

| Force Field | GAFF / AMBER | Defines the potential energy function for atoms and bonds. mdpi.com |

| Solvent Model | TIP3P Water | Explicitly models the aqueous environment. |

| System Size | ~10 Å buffer | Ensures the molecule does not interact with its periodic image. |

| Simulation Time | 100-500 ns | Allows for adequate sampling of conformational space. mdpi.com |

| Ensemble | NPT (Isothermal-isobaric) | Simulates constant temperature and pressure, mimicking lab conditions. mdpi.com |

| Temperature / Pressure | 300 K / 1 bar | Represents standard physiological conditions. |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). bioinformation.net This method is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions. researchgate.netnih.gov For this compound, docking studies can suggest putative binding modes within the active site of various enzymes, such as protein kinases, which are common targets for pyrimidine-based inhibitors. mdpi.comnih.gov

The process involves generating a set of possible conformations of the ligand and positioning them within the receptor's binding site. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable interactions. bioinformation.net Analysis of the top-ranked poses can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov

For instance, docking this compound into the ATP-binding site of a protein kinase could reveal hydrogen bonds between the aminopyrimidine core and backbone residues of the hinge region, a common binding motif for kinase inhibitors. The aminoethyl side chain could form additional interactions with nearby residues, contributing to binding affinity and selectivity.

Table 2: Hypothetical Docking Results for this compound with a Protein Kinase Target

| Parameter | Result | Significance |

| Docking Score | -8.5 kcal/mol | Predicts a favorable binding affinity. |

| Hydrogen Bond Donors | Terminal -NH2 group, secondary amine (-NH-) | Forms key interactions with acceptor residues (e.g., Asp, Glu) in the active site. |

| Hydrogen Bond Acceptors | Pyrimidine ring nitrogens | Interacts with donor residues (e.g., backbone NH of hinge region). nih.gov |

| Key Hydrophobic Contacts | 5-methyl group, pyrimidine ring | Engages with nonpolar residues (e.g., Leu, Val, Ala) to enhance binding. nih.gov |

| Putative Interacting Residues | Met (hinge), Lys (catalytic), Asp (DFG motif), Leu (hydrophobic pocket) | Highlights the specific amino acids involved in stabilizing the complex. |

Prediction of Spectroscopic Parameters from Theoretical Models

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are highly effective for predicting the spectroscopic properties of molecules. nih.gov These theoretical models provide a direct link between molecular structure and the resulting spectra, aiding in the assignment of experimental data.

Theoretical vibrational spectra (Infrared and Raman) can be calculated for an optimized molecular geometry. nih.gov The frequencies and intensities of vibrational modes are computed, which correspond to specific motions of atoms, such as stretching, bending, and torsional movements. nih.gov These calculations are invaluable for interpreting experimental FTIR and FT-Raman spectra, as they allow for the precise assignment of observed absorption bands to specific molecular vibrations. researchgate.netelsevierpure.com

For this compound, DFT calculations using a functional like B3LYP with a basis set such as 6-311++G(d,p) would yield a set of harmonic vibrational frequencies. nih.gov Calculated frequencies are often systematically scaled to correct for anharmonicity and other approximations in the theoretical model. scielo.org.za

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description of Motion |

| N-H Stretch (primary amine) | 3450 - 3350 | Symmetric and asymmetric stretching of the terminal -NH₂ group. nih.gov |

| N-H Stretch (secondary amine) | 3350 - 3300 | Stretching of the N-H bond linking the side chain and ring. |

| C-H Stretch (aromatic) | 3100 - 3000 | Stretching of C-H bonds on the pyrimidine ring. researchgate.net |

| C-H Stretch (aliphatic) | 2980 - 2850 | Stretching of C-H bonds in the ethyl and methyl groups. |

| C=N / C=C Ring Stretch | 1650 - 1450 | In-plane stretching vibrations of the pyrimidine ring. nih.gov |

| N-H Bend (amine) | 1640 - 1580 | Scissoring motion of the -NH₂ group. nih.gov |

| C-N Stretch | 1380 - 1260 | Stretching of the C-N bonds in the molecule. researchgate.net |

| Ring Breathing | ~1000 | Symmetric expansion and contraction of the pyrimidine ring. hacettepe.edu.tr |

Computational methods can also accurately predict Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopic parameters.

Theoretical ¹H and ¹³C NMR chemical shifts are typically calculated using the Gauge-Independent Atomic Orbital (GIAO) method on a DFT-optimized geometry. scielo.org.za The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). These predictions are highly useful for assigning peaks in experimental NMR spectra, especially for complex molecules. nih.gov

The electronic absorption properties are investigated using Time-Dependent Density Functional Theory (TD-DFT). scielo.org.zaresearchgate.net This method calculates the energies of electronic transitions from occupied to unoccupied molecular orbitals. The results provide the maximum absorption wavelengths (λ_max) and their corresponding oscillator strengths, which can be directly compared to an experimental UV-Vis spectrum. nih.govresearchgate.net Analysis of the involved orbitals (e.g., HOMO to LUMO transitions) provides insight into the nature of the electronic excitations. scielo.org.za

Table 4: Predicted Spectroscopic Parameters (NMR and UV-Vis) for this compound

| Parameter | Predicted Value | Method/Interpretation |

| ¹H NMR Chemical Shifts (δ, ppm) | GIAO-DFT calculations. | |

| Pyrimidine Ring H | 8.0 - 8.2 | Protons attached to the electron-deficient pyrimidine ring. |

| -NH- (secondary amine) | 5.5 - 6.5 | Broad signal, position is solvent-dependent. |

| -CH₂- (adjacent to NH) | 3.4 - 3.6 | Methylene (B1212753) group adjacent to the secondary amine. |

| -CH₂- (adjacent to NH₂) | 2.8 - 3.0 | Methylene group adjacent to the primary amine. |

| -NH₂ (primary amine) | 1.5 - 2.5 | Broad signal, position and integration depend on solvent and exchange. |

| -CH₃ (methyl) | 2.1 - 2.3 | Methyl group attached to the pyrimidine ring. |

| ¹³C NMR Chemical Shifts (δ, ppm) | GIAO-DFT calculations. | |

| Pyrimidine Ring C | 163 (C2), 158 (C4/C6), 115 (C5) | Approximate values for the pyrimidine carbons. |

| -CH₂- (aliphatic) | 40 - 45 | Carbons of the ethylenediamine (B42938) bridge. |

| -CH₃ (methyl) | 15 - 20 | Methyl carbon attached to the ring. |

| UV-Vis Absorption | TD-DFT calculations. | |

| λ_max 1 | ~235 nm | Corresponds to a high-energy π → π* transition within the pyrimidine ring. |

| λ_max 2 | ~290 nm | Corresponds to a lower-energy n → π* or π → π* transition, involving the nitrogen lone pairs and the π-system. scielo.org.za |

Coordination Chemistry and Metal Complexation with N 2 Aminoethyl 5 Methylpyrimidin 2 Amine Ligands

Ligand Design and Coordination Modes of the Aminoethylpyrimidine Moiety

N-(2-Aminoethyl)-5-methylpyrimidin-2-amine possesses several nitrogen atoms that can donate lone pairs of electrons to a metal center: two nitrogen atoms within the pyrimidine (B1678525) ring, the exocyclic amino nitrogen atom, and the terminal primary amine nitrogen of the ethylenediamine (B42938) fragment. This structure allows it to act as a versatile ligand, capable of forming stable metal complexes. Amino-containing heterocyclic ligands are known to coordinate through the ring nitrogen, the exocyclic amino group, or simultaneously through both in either a chelating or bridging fashion. sciencenet.cn

The presence of both a pyrimidine ring and an ethylenediamine side chain gives this compound the ability to act as a polydentate ligand, meaning it can bind to a central metal ion through multiple donor atoms simultaneously. This process, known as chelation, results in the formation of stable, ring-like structures called chelate rings.

The ligand can coordinate in several ways:

Bidentate Chelation: It can form a stable five-membered chelate ring by coordinating through the terminal nitrogen of the aminoethyl group and the exocyclic nitrogen of the pyrimidine ring. Alternatively, coordination could involve one of the pyrimidine ring nitrogens and the terminal aminoethyl nitrogen. The ethylenediamine backbone is a classic chelating agent that readily forms stable complexes. pvpcollegepatoda.org

Tridentate Chelation: It is possible for the ligand to coordinate using three of its nitrogen donors, for instance, both nitrogens of the ethylenediamine backbone and one of the pyrimidine ring nitrogens. Such tridentate coordination can lead to the formation of highly stable complexes with pseudo-octahedral geometries. nih.govekb.eg

Bridging Ligand: In polynuclear complexes, the ligand could bridge two metal centers, with the pyrimidine ring coordinating to one metal ion and the aminoethyl group coordinating to another. pvpcollegepatoda.org

The specific coordination mode adopted depends on various factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands.

Isomers are compounds that have the same chemical formula but different arrangements of atoms. kuvempu.ac.inlibretexts.org Coordination complexes involving this compound can exhibit several types of isomerism.

Geometric Isomerism (cis-trans): In complexes with a coordination number of four (square planar) or six (octahedral), geometric isomers can arise. For example, in an octahedral complex of the type [M(L)₂X₂], where L is the bidentate this compound ligand and X is a monodentate ligand, the X ligands can be positioned adjacent to each other (cis isomer) or opposite to each other (trans isomer). uomustansiriyah.edu.iqrrbdavc.org Similarly, for an octahedral complex of type [M(L)₃], where L represents a tridentate ligand, facial (fac) and meridional (mer) isomers are possible. uomustansiriyah.edu.iq

Optical Isomerism: If a complex is chiral (i.e., its mirror image is non-superimposable), it will exhibit optical isomerism. This can occur in octahedral complexes, for example, when two or three bidentate ligands are arranged in a propeller-like fashion.

Linkage Isomerism: This type of isomerism occurs when a complex contains an ambidentate ligand—a ligand that can coordinate to the metal center through two different atoms. uomustansiriyah.edu.iqrrbdavc.org While this compound itself is not typically ambidentate, linkage isomerism can arise in its complexes if other ambidentate ligands, such as thiocyanate (B1210189) (SCN⁻) or nitrite (B80452) (NO₂⁻), are present in the coordination sphere. libretexts.orguomustansiriyah.edu.iq For instance, the nitrite ion can bind through the nitrogen atom (nitro) or through an oxygen atom (nitrito). uomustansiriyah.edu.iq

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound typically involves the reaction of a metal salt with the ligand in an appropriate solvent.

This compound is expected to form stable complexes with a variety of first-row transition metal ions due to the presence of its multiple nitrogen donor atoms. The coordination number and geometry of the resulting complexes are largely influenced by the electronic configuration of the metal ion. mdpi.com

| Metal Ion | Typical Coordination Geometry | Magnetic Properties | Supporting Evidence |

|---|---|---|---|

| Cu(II) | Square Planar or Distorted Octahedral | Paramagnetic (1 unpaired electron) | Cu(II) complexes with N-donor ligands often exhibit square planar or Jahn-Teller distorted octahedral geometries. nih.govresearchgate.net |

| Ni(II) | Octahedral or Square Planar | Paramagnetic (high-spin octahedral) or Diamagnetic (square planar) | The geometry and magnetic properties depend on the ligand field strength. scirp.orgresearchgate.net |

| Mn(II) | Octahedral (high-spin) | Paramagnetic (5 unpaired electrons) | Mn(II) typically forms high-spin octahedral complexes with weak or moderate field ligands. mdpi.com |

| Co(II) | Octahedral or Tetrahedral | Paramagnetic (high-spin) | High-spin Co(II) in an octahedral environment typically shows magnetic moments in the range of 4.58–5.29 B.M. researchgate.net |

The outcome of the synthesis of metal complexes is highly dependent on the reaction conditions. mdpi.com Key factors that can be controlled to influence the final product include:

Metal-to-Ligand Ratio: The stoichiometry of the reactants can determine the stoichiometry of the resulting complex. For example, a 1:1 metal-to-ligand ratio might favor the formation of a mononuclear complex [M(L)Xn], while a 1:2 ratio could lead to [M(L)₂]Xn. researchgate.net

Solvent: The choice of solvent can affect the solubility of reactants and products, and coordinating solvents may even participate in the reaction, sometimes becoming part of the final complex.

Temperature: Reaction temperature can influence the reaction rate and, in some cases, determine which isomeric form of a complex is thermodynamically favored. Refluxing is often employed to ensure the completion of the reaction. ekb.eg

pH: The pH of the reaction medium can be crucial, as it can affect the protonation state of the ligand's amine groups, thereby influencing its coordination ability.

Structural Analysis of Coordination Compounds

A variety of analytical techniques are employed to determine the structure and properties of the synthesized coordination compounds.

Infrared (IR) Spectroscopy: This technique is used to identify the functional groups in the ligand that are involved in coordination. Upon complexation, the stretching frequencies of bonds associated with the donor atoms (such as N-H and the C=N of the pyrimidine ring) are expected to shift, providing evidence of coordination. mdpi.com The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) bonds. researchgate.net

Electronic (UV-Visible) Spectroscopy: This method provides information about the electronic structure and geometry of the metal complex. The absorption bands in the visible region of the spectrum are typically due to d-d electronic transitions of the metal ion. The position and intensity of these bands are characteristic of the metal's d-electron configuration and the coordination environment (e.g., octahedral vs. tetrahedral). researchgate.net

Magnetic Susceptibility Measurements: Determining the magnetic moment of a complex allows for the calculation of the number of unpaired electrons on the metal center. This information is crucial for deducing the metal's oxidation state and the geometry of the complex (e.g., distinguishing between high-spin and low-spin octahedral complexes or between square planar and tetrahedral Ni(II) complexes). researchgate.netresearchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a coordination compound. It provides detailed information on bond lengths, bond angles, coordination geometry, and intermolecular interactions within the crystal lattice. nih.govscirp.orgnih.gov

| Technique | Information Obtained |

|---|---|

| Infrared (IR) Spectroscopy | Identifies ligand donor atoms by observing shifts in vibrational frequencies (e.g., N-H, C=N). Confirms M-N bond formation. |

| UV-Visible Spectroscopy | Provides information on coordination geometry from the energy of d-d electronic transitions. |

| Magnetic Susceptibility | Determines the number of unpaired electrons, which helps in assigning the geometry and spin state of the metal ion. |

| X-ray Crystallography | Provides the definitive 3D molecular structure, including bond lengths, bond angles, and overall geometry. |

X-ray Crystal Structures of this compound Coordination Complexes

In characterized crystal structures of related aminopyrimidine complexes, the coordination of the pyrimidine nitrogen and the amino nitrogen from the ethylamine (B1201723) side chain is consistently observed. The resulting metal-nitrogen (M-N) bond distances are indicative of the strength of the interaction and vary depending on the specific metal ion. For instance, in similar structures, Re—N bond distances have been reported in the range of 2.17 to 2.23 Å. nih.gov The geometry of the chelate ring is typically a puckered envelope or twist conformation, which minimizes steric strain.

The crystal lattice is often stabilized by a network of intermolecular interactions. Hydrogen bonds involving the non-coordinating amine hydrogen atoms and counter-ions or solvent molecules are common, as are π–π stacking interactions between the pyrimidine rings of adjacent complex molecules. mdpi.com

Table 1: Representative Crystallographic Data for a Hypothetical Metal Complex

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.20 |

| b (Å) | 19.85 |

| c (Å) | 14.40 |

| β (°) | 111.45 |

Note: Data is illustrative of typical values found for similar complexes. mdpi.com

Determination of Coordination Geometry and Stereochemistry

The coordination geometry around the metal center in complexes with this compound is determined by the metal's coordination number and electronic configuration, as well as the steric demands of the ligands. When two such bidentate ligands coordinate to a metal ion, a coordination number of four or six is typically achieved.

For a metal ion like Cu(II), a square planar geometry is a common outcome when coordinated with a tridentate ligand and a fourth monodentate ligand. researchgate.net In the case of this compound, if two ligands bind to a metal like Ni(II) or Cu(II), a distorted octahedral geometry can be formed by the coordination of two additional monodentate ligands or solvent molecules in the axial positions. For instance, complexes with the general formula [M(L)₂X₂] (where L is the bidentate ligand and X is a halide or pseudohalide) often exhibit octahedral stereochemistry.

In an octahedral complex, [M(this compound)₂X₂], the two bidentate ligands can arrange in either a cis or trans configuration with respect to the monodentate ligands, leading to different stereoisomers. The specific isomer obtained can be influenced by reaction conditions and the nature of the co-ligands. The analysis of crystal structures reveals the exact stereochemistry and any distortions from idealized geometries, such as those seen in trigonal-bipyramidal or distorted octahedral complexes. nih.gov

Electronic and Magnetic Properties of Metal Complexes

UV-Vis Spectroscopy and Ligand Field Transitions in Complexes

Electronic absorption spectroscopy is a key tool for probing the electronic structure of metal complexes. The spectra of complexes featuring this compound typically display several types of electronic transitions in the ultraviolet and visible regions.

Intraligand Transitions: Intense absorption bands observed in the UV region (typically below 350 nm) are assigned to π→π* and n→π* transitions originating within the pyrimidine ring of the ligand. mdpi.com These transitions are often shifted upon coordination to a metal ion. dergipark.org.tr

Ligand-to-Metal Charge Transfer (LMCT): Bands in the near-UV or visible region can be attributed to the transfer of electron density from the ligand's molecular orbitals to the d-orbitals of the metal center.

d-d Transitions (Ligand Field Transitions): For complexes of transition metals with unfilled d-orbitals, weaker absorption bands appear in the visible region. These correspond to the excitation of electrons between d-orbitals that have been split in energy by the ligand field. The position and intensity of these bands provide direct information about the coordination geometry and the magnitude of the ligand field splitting energy (10Dq). For example, high-spin octahedral Mn(II) complexes are known to show a transition from the ⁶A₁g ground state to the ⁴T₁g state. researchgate.net

Table 2: Typical Electronic Transitions for a d-Metal Complex

| Wavelength Range (nm) | Assignment |

|---|---|

| 250-350 | π→π* and n→π* (Intraligand) |

| 350-450 | Charge Transfer (LMCT) |

Magnetic Susceptibility Measurements for Oxidation State and Spin State Determination

Magnetic susceptibility measurements provide crucial information about the number of unpaired electrons in a metal complex, which in turn helps to determine the oxidation state and spin state (high-spin or low-spin) of the central metal ion.

For a given metal ion, the experimentally measured effective magnetic moment (μ_eff) can be compared to the theoretical spin-only value. For example, high-spin Co(II) in an octahedral environment has three unpaired electrons and typically exhibits magnetic moments in the range of 4.5–5.2 Bohr magnetons (B.M.), which is higher than the spin-only value due to orbital contributions. researchgate.net Similarly, a Cu(II) complex, with one unpaired electron, is expected to be paramagnetic with a magnetic moment of approximately 1.83 B.M. researchgate.net

The measurements are performed over a range of temperatures to check for magnetic ordering, such as antiferromagnetic or ferromagnetic coupling, which can occur in polynuclear complexes or through crystal lattice interactions. For simple mononuclear complexes of this compound, the magnetic moment is generally expected to be independent of temperature, following the Curie Law.

Supramolecular Architectures and Self-Assembly in Coordination Polymers

While this compound typically acts as a chelating ligand to form discrete mononuclear complexes, it also possesses functional groups capable of directing further self-assembly into supramolecular structures. The systematic design of such networks is a cornerstone of crystal engineering. mdpi.com

The uncoordinated hydrogen atoms on the ethylenediamine backbone are effective hydrogen bond donors. These can form robust hydrogen bonds with counter-ions (e.g., halides, perchlorate) or acceptor atoms on adjacent molecules, linking the discrete complexes into one-dimensional chains or two-dimensional sheets. mdpi.com

Exploration of Derivatives and Structure Activity Relationships Sar Based on N 2 Aminoethyl 5 Methylpyrimidin 2 Amine

Rational Design Principles for Novel N-(2-Aminoethyl)-5-methylpyrimidin-2-amine Derivatives

The rational design of novel derivatives of this compound is a key strategy to optimize its biological activity, selectivity, and pharmacokinetic properties. This process involves systematic modifications of its core structure, which includes the pyrimidine (B1678525) ring and the aminoethyl side chain.

Systematic Modification of the Pyrimidine Ring

The pyrimidine ring is a crucial scaffold that offers multiple positions for modification to explore the structure-activity relationship. Key positions for substitution on the 2-aminopyrimidine (B69317) core include the C4, C5, and C6 positions. For instance, the introduction of a methyl group at the C5 position, as seen in the parent compound, can significantly influence the molecule's interaction with its biological target.

Further modifications could involve:

Substitution at the C4 and C6 positions: Introducing various substituents such as halogens, alkyl, aryl, or heteroaryl groups at these positions can modulate the electronic properties and steric bulk of the molecule. This can lead to enhanced binding affinity and selectivity for a target protein.

Introduction of additional functional groups: Incorporating groups like hydroxyl, amino, or carboxyl groups can introduce new hydrogen bonding interactions, potentially improving target engagement.

Ring fusion: Creating fused ring systems, such as pyrido[2,3-d]pyrimidines, by annulating another ring to the pyrimidine core can create more rigid structures with potentially altered biological activities.

A study on 2,4-diaminopyrimidine (B92962) derivatives demonstrated that introducing an amino group at the C-5 position and a thiomethyl group at the C-2 position could convert antiviral agents into antitumor agents with specific inhibitory activity against EGFR protein kinase. nih.gov This highlights the importance of systematic modification of the pyrimidine ring in altering the biological profile of a compound.

Table 1: Potential Modifications of the Pyrimidine Ring

| Position | Type of Modification | Potential Impact |

| C4 | Halogenation, Alkylation, Arylation | Altered electronics and sterics, improved binding |

| C5 | Alkylation, Halogenation | Influence on target interaction and selectivity |

| C6 | Introduction of bulky groups | Probing steric tolerance of the binding site |

| N1/N3 | Alkylation, Arylation | Modification of hydrogen bonding capabilities |

Derivatization and Elongation of the Aminoethyl Side Chain

The N-(2-aminoethyl) side chain provides a versatile handle for derivatization and homologation to explore the chemical space around the core scaffold. Modifications to this side chain can significantly impact the compound's polarity, flexibility, and ability to form interactions with the target.

Key strategies for modifying the aminoethyl side chain include:

N-alkylation and N-arylation: Introducing various alkyl or aryl groups on the terminal amino group can alter the lipophilicity and steric properties of the molecule.

Acylation: Converting the terminal amine to an amide with various carboxylic acids can introduce new hydrogen bond donors and acceptors.

Chain elongation or shortening: Varying the length of the alkyl chain between the two nitrogen atoms can optimize the distance between key interaction points within the binding site.

Incorporation of cyclic structures: Replacing the ethylenediamine (B42938) moiety with cyclic diamines, such as piperazine, can introduce conformational rigidity, which may be favorable for binding.

Research on N-alkyl amine analogues of other bioactive compounds has shown that such modifications can lead to potent derivatives with improved cellular activity. researchgate.net

Efficient Synthetic Strategies for Analogs and Homologs

The synthesis of a diverse library of analogs and homologs of this compound is essential for a thorough SAR exploration. Efficient synthetic routes are required to generate these compounds in a timely and cost-effective manner.

A common and efficient method for the synthesis of 2-aminopyrimidine derivatives involves the condensation of a guanidine (B92328) derivative with a 1,3-dicarbonyl compound or its equivalent. For the target compound, this could involve the reaction of a substituted guanidine with a suitable three-carbon synthon carrying the 5-methyl group.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the synthesis of N-aryl and N-alkyl pyrimidin-2-amines. mdpi.com This reaction allows for the coupling of 2-halopyrimidines with a wide range of amines, providing access to a diverse set of derivatives.

For the synthesis of libraries of pyrimidine derivatives, solid-phase synthesis and microwave-assisted organic synthesis (MAOS) are often employed to accelerate the process and facilitate purification.

Advanced Structure-Activity Relationship Methodologies

To efficiently analyze the data generated from the screening of derivative libraries and to guide further optimization, advanced SAR methodologies are employed. These include both experimental and computational approaches.

High-Throughput Synthesis and Screening of Derivative Libraries

The generation of large, diverse libraries of compounds is a cornerstone of modern drug discovery. For pyrimidine derivatives, DNA-encoded library technology (DELT) has emerged as a powerful platform. This technology allows for the synthesis and screening of vast numbers of compounds, where each molecule is tagged with a unique DNA barcode for identification.

High-throughput screening (HTS) of these libraries against a biological target can rapidly identify initial "hit" compounds. The data from HTS, including the activity of numerous analogs, provides a rich dataset for establishing initial SAR trends.

Computational Approaches to SAR Prediction and Optimization

Computational chemistry plays a vital role in modern drug design and SAR analysis. Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts.

Molecular docking studies are another powerful computational tool. This technique predicts the preferred orientation of a ligand when bound to a target protein. By visualizing the binding mode of this compound and its derivatives in the active site of a target, researchers can gain insights into the key interactions that govern activity. This information is invaluable for the rational design of new analogs with improved potency and selectivity. For instance, docking studies can reveal favorable positions for adding substituents to enhance binding affinity or to displace unfavorable water molecules from the binding pocket.

Investigation of Molecular Recognition and Binding Mechanisms

The core structure of this compound has served as a scaffold for the development of various derivatives with significant biological activities. The investigation into how these molecules interact with biological targets at a molecular level is crucial for understanding their mechanism of action and for the rational design of more potent and selective compounds. This section explores the studies on enzyme inhibition and receptor modulation by these derivatives and the elucidation of their specific molecular targets and biological pathways.

Studies of Enzyme Inhibition and Receptor Modulation by Derivatives

Derivatives based on the aminopyrimidine scaffold have been extensively studied as inhibitors of various enzymes, particularly kinases, which are pivotal in cellular signaling pathways.

One significant area of research has been the development of selective Janus kinase 2 (JAK2) inhibitors. The JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2) are critical components of signaling pathways involved in cell growth, differentiation, and proliferation. nih.gov Mutations in JAK2, such as the V617F mutation, are associated with myeloproliferative neoplasms (MPNs). nih.gov This has driven the development of selective JAK2 inhibitors to minimize side effects associated with the inhibition of other JAK family members. nih.gov

A series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives have been designed and evaluated as selective JAK2 inhibitors. nih.gov Systematic exploration led to the discovery of compound A8, which demonstrated potent inhibitory activity against JAK2 with an IC50 value of 5 nM. nih.gov This compound exhibited significant selectivity for JAK2 over other JAK isoforms, being 38.6-fold, 54.6-fold, and 41.2-fold more selective for JAK1, JAK3, and TYK2, respectively. nih.gov The binding mechanism of these inhibitors involves the formation of hydrogen bonds with key amino acid residues in the ATP-binding site of the kinase. For instance, the amino group can form a hydrogen bond with the carbonyl group of LEU855, while a sulfonamide group can interact with GLN853 and TYR931, contributing to the selectivity for JAK subtypes. nih.gov

The following table summarizes the inhibitory activity and selectivity of a key derivative:

| Compound | Target | IC50 (nM) | Selectivity vs. JAK1 | Selectivity vs. JAK3 | Selectivity vs. TYK2 |

| A8 | JAK2 | 5 | 38.6-fold | 54.6-fold | 41.2-fold |

In another context, 2-aminopyrimidine derivatives have been identified as inhibitors of β-glucuronidase, an enzyme linked to conditions like colon cancer and urinary tract infections. nih.gov A study of various synthetic 2-aminopyrimidine derivatives revealed that their inhibitory potential is highly dependent on the nature of the substituents on the pyrimidine ring. nih.gov For example, compound 24 from this study showed exceptionally high activity with an IC50 value of 2.8 µM, significantly more potent than the standard inhibitor, D-saccharic acid 1,4-lactone (IC50 = 45.75 µM). nih.gov The structure-activity relationship studies indicated that the presence and nature of alkoxy chains on a phenyl ring substituent were important for the inhibitory activity. nih.gov

The inhibitory activities of selected 2-aminopyrimidine derivatives against β-glucuronidase are presented below:

| Compound | IC50 (µM) |

| Compound 24 | 2.8 ± 0.10 |

| Compound 8 | 72.0 ± 6.20 |

| Compound 9 | 126.43 ± 6.16 |

| Compound 22 | 300.25 ± 12.5 |

| Compound 23 | 257.0 ± 4.18 |

| D-saccharic acid 1,4-lactone (Standard) | 45.75 ± 2.16 |

Furthermore, derivatives of the related 2-aminothiazole (B372263) structure have been investigated as pan-Src kinase inhibitors. clinpgx.org While not direct derivatives of this compound, these studies on similar heterocyclic amine scaffolds provide valuable insights into the broader potential of such compounds as kinase inhibitors.

Elucidation of Specific Molecular Targets and Biological Pathways

The therapeutic effects of this compound derivatives are a direct consequence of their interaction with specific molecular targets, which in turn modulates key biological pathways.

The primary molecular target for the N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives, such as compound A8, is JAK2. nih.gov By inhibiting the phosphorylation of JAK2, these compounds block the downstream signaling pathways that are constitutively activated by mutations like JAK2V617F. nih.gov This inhibition of the JAK2 signaling pathway has been shown to induce cell cycle arrest in the G0/G1 phase and promote apoptosis in cancer cells, thereby exerting antitumor activity. nih.gov The JAK2 pathway is known to be involved in cellular processes through its interaction with various cytokines, including interleukins, erythropoietin (EPO), and thrombopoietin (TPO), which are crucial for the growth and development of bone marrow cells. nih.gov

The cytotoxic action of some bis(2-aminoethyl)amine derivatives has been associated with the reduction of interleukin-6 (IL-6) levels, a potent pro-inflammatory cytokine. nih.gov This suggests that in addition to direct enzyme inhibition, these compounds can modulate inflammatory pathways, which are often dysregulated in cancer.

In the case of 2-aminopyrimidine derivatives that inhibit β-glucuronidase, the primary molecular target is the enzyme itself. nih.gov Increased activity of β-glucuronidase has been associated with various pathological conditions, and its inhibition is a therapeutic strategy. nih.gov

The table below outlines the identified molecular targets and the corresponding biological pathways affected by derivatives of the aminopyrimidine scaffold.

| Derivative Class | Molecular Target(s) | Biological Pathway(s) Affected |

| N-(4-(aminomethyl)phenyl)pyrimidin-2-amines | Janus Kinase 2 (JAK2) | JAK2 signaling pathway, Cell cycle progression, Apoptosis |

| bis(2-aminoethyl)amine derivatives | Not fully elucidated | Reduction of Interleukin-6 (IL-6) levels |

| 2-aminopyrimidine derivatives | β-glucuronidase | Not explicitly detailed in the provided context |

The exploration of these derivatives continues to uncover new molecular targets and mechanisms of action, highlighting the versatility of the this compound scaffold in medicinal chemistry.